Product packaging for Dimethyltryptamine fumarate(Cat. No.:CAS No. 68677-26-9)

Dimethyltryptamine fumarate

Cat. No.: B3025805
CAS No.: 68677-26-9
M. Wt: 304.34 g/mol
InChI Key: OHMVTPSXVQQKPA-WLHGVMLRSA-N
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Description

Dimethyltryptamine fumarate (also known as DMT fumarate) is a salt form of N,N-Dimethyltryptamine (DMT), a naturally occurring serotonergic psychedelic compound that is the subject of extensive modern clinical research . This fumarate salt is synthesized to provide a stable and easily handled form of DMT, suitable for precise scientific investigation . DMT is a potent agonist at multiple serotonin receptors, most notably the 5-HT2A receptor, which is believed to mediate its primary psychedelic and potential therapeutic effects . Its action on this receptor, along with others such as 5-HT1A and the sigma-1 receptor, is associated with the facilitation of neuroplasticity, including neuritogenesis and potentially neurogenesis . This mechanism is of significant interest for developing novel treatments for neuropsychiatric disorders . Current investigative applications for this compound are focused on its potential to address treatment-resistant mental health conditions. Preclinical and clinical studies are exploring its efficacy for major depressive disorder (MDD), anxiety, and post-traumatic stress disorder (PTSD) . A key advantage in research settings is its relatively short duration of action compared to other psychedelics, which may offer more controllable experimental paradigms . Research into neurodegenerative diseases is another promising area, with studies investigating DMT's neuroprotective and neuroregenerative capacities . This product is intended for in vitro and preclinical research purposes only. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or human consumption purposes. All necessary regulatory guidelines must be followed by the purchasing and researching institutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O4 B3025805 Dimethyltryptamine fumarate CAS No. 68677-26-9

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVTPSXVQQKPA-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048896
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68677-26-9
Record name Dimethyltryptamine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLTRYPTAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Endogenous Occurrence of N,n Dimethyltryptamine

Endogenous Synthesis Pathways in Mammalian Systems

The primary proposed pathway for the biosynthesis of DMT in mammals begins with the essential amino acid L-tryptophan. Tryptophan is first decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form tryptamine (B22526). Subsequently, tryptamine undergoes a two-step methylation process catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT), which transfers methyl groups from the co-substrate S-adenosyl-methionine (SAM). This process first yields N-methyltryptamine (NMT) and then N,N-dimethyltryptamine (DMT). nih.govnih.gov

Indolethylamine N-methyltransferase (INMT) is considered a key enzyme in the biosynthesis of DMT. nih.gov It is a member of the methyltransferase family of enzymes and is responsible for the N-methylation of tryptamine and other structurally related compounds. wikipedia.org INMT has been identified in various mammalian tissues, including the lungs, thyroid, and adrenal glands. nih.govpsychonautwiki.org Its presence has also been detected in the brain, including the pineal gland and the cerebral cortex, in both rats and humans, suggesting that the brain is capable of synthesizing DMT. researchgate.net

The human INMT gene can produce different isoforms of the enzyme through alternative splicing. uniprot.orgensembl.org These isoforms may exhibit different enzymatic activities and substrate specificities, potentially influencing the rate of DMT synthesis. nih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs) in the INMT gene, can also impact the enzyme's expression and function, leading to individual differences in endogenous DMT levels. nih.govnih.govresearchgate.net Research into the specific roles and characteristics of different INMT isoforms is ongoing and may provide further insights into the regulation of DMT biosynthesis. nih.gov

While the INMT-catalyzed pathway is the most studied, some research suggests that it may not be the sole route for DMT biosynthesis. Studies in rats have shown that even in the absence of a functional INMT gene (INMT-knockout models), tryptamine-dependent methylation activity persists, although the products were not identified as NMT or DMT in that particular study. researchgate.netsemanticscholar.orgnih.gov This finding points towards the existence of one or more alternative enzymatic pathways for the methylation of tryptamines in mammals. researchgate.netsemanticscholar.org

One possibility is that other methyltransferase enzymes, not yet identified as being involved in DMT synthesis, could play a role. The enzymatic landscape of mammalian metabolism is vast, and it is plausible that other enzymes possess the capability to methylate tryptamine. Additionally, some studies have explored the metabolization of DMT by peroxidases, which could represent an alternative metabolic pathway, though this is distinct from its initial biosynthesis. core.ac.uk The investigation into these non-INMT mediated pathways is a developing area of research and is crucial for a complete understanding of endogenous DMT production. semanticscholar.org

Presence and Dynamics in Biological Matrices

The detection of endogenous DMT in various biological samples has been a subject of research for decades. Methodologies have evolved significantly, leading to more reliable and sensitive detection. The levels of endogenous DMT are generally low and can be influenced by various physiological factors.

The reliable detection and quantification of endogenous DMT have been challenging due to its low concentrations and rapid metabolism. nih.gov Early research in the mid-20th century relied on techniques such as paper and thin-layer chromatography, which had limited sensitivity and specificity. researchgate.netsemanticscholar.orgunm.edu Over the years, analytical methods have advanced considerably, leading to more accurate and reliable measurements.

The following table provides a historical overview of the evolution of detection methodologies for endogenous DMT:

MethodologyApproximate Era of UseAdvantagesLimitations
Paper Chromatography1950s - 1960s- Foundational technique for separation- Low sensitivity and specificity
  • Prone to interference from other compounds
  • Thin-Layer Chromatography (TLC)1960s - 1970s- Improved separation over paper chromatography- Still limited in sensitivity
  • Required derivatization for visualization
  • Gas Chromatography (GC)1970s - 1990s- Higher resolution and sensitivity than TLC- Often required derivatization to improve volatility
  • Potential for thermal degradation of the analyte
  • Gas Chromatography-Mass Spectrometry (GC-MS)1980s - Present- High specificity due to mass analysis
  • Good sensitivity
  • - Still requires derivatization in some cases
  • Can be complex and expensive
  • High-Performance Liquid Chromatography (HPLC)1980s - Present- Suitable for non-volatile and thermally labile compounds- Lower resolution than GC in some applications
  • Sensitivity can be limited with certain detectors
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)1990s - Present- High sensitivity and specificity
  • Can analyze a wide range of compounds without derivatization
  • Considered the gold standard for quantitative analysis
  • - High cost of instrumentation
  • Susceptible to matrix effects
  • Modern analytical techniques, particularly LC-MS/MS, have become the standard for the sensitive and specific quantification of endogenous DMT in biological matrices such as blood, urine, and cerebrospinal fluid. researchgate.net

    The endogenous levels of DMT are not static and can be influenced by a variety of physiological and environmental factors. While research in this area is ongoing, several key factors have been identified.

    Stress: A significant body of evidence suggests that stress can lead to an increase in endogenous DMT levels. nih.gov Studies in rodents have demonstrated that exposure to various stressors results in elevated concentrations of DMT in the brain and adrenal glands. nih.gov The precise mechanism by which stress upregulates DMT synthesis is not fully understood but may involve an increase in the activity of biosynthetic enzymes like INMT or a decrease in the rate of DMT metabolism. nih.gov

    Hormonal Regulation: The endocrine system may also play a role in modulating endogenous DMT levels. Administration of exogenous DMT in human volunteers has been shown to dose-dependently elevate blood concentrations of several hormones, including β-endorphin, corticotropin, cortisol, and prolactin. nih.govnih.gov While this demonstrates an effect of DMT on the endocrine system, it also suggests a potential feedback loop or regulatory relationship between these hormones and endogenous DMT synthesis and release. For instance, the stress hormone cortisol is known to be elevated during stressful experiences, which also correlate with increased DMT. nih.govmdpi.com

    The following table summarizes some of the key factors that may influence endogenous DMT levels:

    FactorObserved Effect on DMT LevelsPotential Mechanism
    StressIncrease- Increased activity of biosynthetic enzymes (e.g., INMT)
  • Decreased metabolism of DMT
  • HypoxiaIncrease- May be a component of the stress response
    Hormonal FluctuationsLargely Unknown (potential for regulation)- Hormones like cortisol and prolactin may influence the activity of enzymes involved in DMT synthesis or metabolism
    Genetic Polymorphisms (e.g., in INMT)Individual Variation- Altered enzyme expression or activity leading to differences in synthesis rates

    Further research is needed to fully elucidate the complex interplay of factors that regulate the endogenous levels of N,N-Dimethyltryptamine in mammals.

    Synthetic Methodologies for N,n Dimethyltryptamine Fumarate Research

    Laboratory Synthesis Routes for N,N-Dimethyltryptamine Fumarate (B1241708)

    The laboratory synthesis of N,N-Dimethyltryptamine (DMT) and its subsequent conversion to the fumarate salt is a well-documented process, often undertaken to produce high-purity material for research purposes. nih.govresearchgate.net A common and efficient pathway for synthesizing DMT is through the reductive amination of tryptamine (B22526).

    A widely employed method involves the reaction of tryptamine with an excess of methylating agent. nih.gov One specific protocol starts with dissolving tryptamine and glacial acetic acid in methanol (B129727) at a low temperature. nih.gov Sodium cyanoborohydride is then added, followed by aqueous formaldehyde. nih.gov The reaction proceeds at room temperature for several hours. nih.gov Following the reaction, the mixture is concentrated and then subjected to a biphasic workup with a solvent like dichloromethane (B109758) (DCM) and aqueous sodium hydroxide (B78521) to extract the DMT free base. nih.govresearchgate.net The resulting free base, an oil, is then dissolved in a suitable solvent like acetone (B3395972) and added to a boiling solution of fumaric acid in acetone. nih.gov This induces the precipitation of N,N-Dimethyltryptamine fumarate as a white solid, which can be collected by filtration. nih.gov

    Another established synthetic route is the Speeter and Anthony method, which has been modified to improve efficiency. nih.govresearchgate.net This approach involves the reduction of the intermediate 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to DMT. nih.gov A notable modification utilizes aluminum hydride, generated in situ from lithium aluminum hydride, as the reducing agent. nih.govresearchgate.net This method has been shown to produce a high yield of exceptionally pure DMT free base after a carefully designed quench protocol. nih.gov The purified free base is then converted to the fumarate salt. nih.gov

    Continuous flow synthesis has also emerged as a modern and efficient method for producing DMT and its analogues. rsc.orgnih.gov This technique often utilizes a Fischer indole (B1671886) reaction. rsc.orgnih.gov For instance, phenylhydrazine (B124118) hydrochloride can be reacted with 4-(dimethylamino)butyraldehyde diethyl acetal (B89532) in a heated, continuous flow reactor. nih.govrsc.org The resulting product stream undergoes an in-line extraction, yielding the pure DMT free base. rsc.orgrsc.org This free base can then be readily converted to the fumarate salt in a subsequent batch process by dissolving it in a solvent like acetone and adding the appropriate amount of fumaric acid, leading to precipitation of the salt. rsc.orgrsc.org

    The final salt form is often a hemifumarate, with a 2:1 ratio of DMT to fumaric acid. nih.govrsc.org The purity of the final product is critical for research applications, and various analytical techniques are employed to confirm its identity and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

    Table 1: Summary of N,N-Dimethyltryptamine Fumarate Synthesis Methodologies

    Method Key Reagents Key Steps Final Salt Form Reference
    Reductive Amination Tryptamine, Formaldehyde, Sodium Cyanoborohydride Reductive methylation of tryptamine followed by salt formation with fumaric acid. Fumarate (2:1 DMT/fumaric acid) nih.gov
    Modified Speeter and Anthony 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, Aluminum Hydride Reduction of the amide intermediate followed by conversion to the fumarate salt. Hemifumarate nih.govresearchgate.net
    Continuous Flow Synthesis Phenylhydrazine hydrochloride, 4-(dimethylamino)butyraldehyde diethyl acetal Fischer indole reaction in a flow reactor with in-line extraction and subsequent salt formation. Hemifumarate (2:1) rsc.orgnih.govrsc.org

    Development of Analytical Standards and Deuterated Forms of N,N-Dimethyltryptamine Fumarate

    The development of analytical standards, including deuterated forms of N,N-Dimethyltryptamine (DMT), is crucial for forensic and research applications, particularly for use as internal standards in quantitative analyses by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comresearchgate.netresearchgate.net

    Analytical Reference Standards

    N,N-DMT fumarate itself is available as an analytical reference standard. caymanchem.combioscience.co.ukbertin-bioreagent.com These standards are characterized by high purity (often ≥98%) and are supplied as a crystalline solid. caymanchem.combioscience.co.uk They are essential for the accurate identification and quantification of DMT in various samples.

    Deuterated N,N-Dimethyltryptamine Fumarate

    Deuterated DMT analogues are synthesized to serve as internal standards in bioanalytical or pharmacological assays. researchgate.netresearchgate.net The incorporation of deuterium (B1214612) atoms into the molecule results in a compound with a higher mass, which can be easily distinguished from the non-deuterated analyte by mass spectrometry, without significantly altering its chemical properties. google.com

    A common deuterated form is N,N-DMT-d4 fumarate, where four deuterium atoms are incorporated into the ethylamine (B1201723) side chain at the α and β positions. caymanchem.com The formal name for this compound is N,N-dimethyl-1H-indole-3-ethan-α,α,β,β-d4-amine, (2E)-2-butenedioate. caymanchem.com This standard is intended for use as an internal standard for the quantification of N,N-DMT. caymanchem.com

    The synthesis of deuterated DMT can be achieved through modifications of standard synthetic routes. For example, a patent describes a process where the reduction of 2-(3-indolyl)-N,N-dimethylacetamide is performed with a mixture of lithium aluminum hydride (LiAlH4) and lithium aluminum deuteride (B1239839) (LiAlD4). google.com By varying the ratio of these two reducing agents, different levels of deuteration can be achieved. nih.gov The resulting deuterated DMT free base is then converted to the fumarate salt. google.comgoogleapis.com

    The purpose of using deuterated standards is to improve the accuracy and precision of quantitative analytical methods. google.com For instance, they can be used to calculate the intrinsic clearance and half-life of DMT in metabolic studies. google.com The development of these standards, including those with varying degrees of deuteration, is a key aspect of advancing research into the pharmacology and metabolism of N,N-Dimethyltryptamine. nih.gov

    Table 2: Properties of N,N-DMT Fumarate and its Deuterated Analytical Standard

    Compound Formal Name CAS Number Molecular Formula Formula Weight Purity Application Reference
    N,N-DMT (fumarate) N,N-dimethyl-1H-indole-3-ethanamine, (2E)-2-butenedioate 68677-26-9 C₁₂H₁₆N₂ • C₄H₄O₄ 304.3 ≥98% Analytical Reference Standard caymanchem.combioscience.co.uk
    N,N-DMT-d₄ (fumarate) N,N-dimethyl-1H-indole-3-ethan-α,α,β,β-d₄-amine, (2E)-2-butenedioate 2953345-44-1 C₁₂H₁₂D₄N₂ • C₄H₄O₄ 308.4 ≥99% deuterated forms (d₁-d₄) Internal Standard for Quantification caymanchem.com

    Pharmacological Profile and Molecular Interactions of N,n Dimethyltryptamine Fumarate

    Receptor Binding Affinities and Selectivity

    N,N-Dimethyltryptamine demonstrates broad and varied binding affinities across numerous receptor types. wikipedia.org Its most significant interactions are with serotonin (B10506) receptors, though it also engages with other crucial receptor systems. nih.govwikipedia.org

    Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

    DMT binds to a wide range of serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7, with affinities spanning from 39 nM to 2.1 μM. nih.govnih.gov The 5-HT2A receptor is considered a primary target for the effects of classic serotonergic psychedelics. nih.govfrontiersin.org DMT acts as a partial agonist at the 5-HT1A, 5-HT2A, and 5-HT2C receptors. frontiersin.org

    5-HT1A Receptor: DMT displays a notable affinity for the 5-HT1A receptor. nih.govnih.gov Some research suggests that agonist activity at this receptor may counteract the subjective effects mediated by 5-HT2A receptor agonists. nih.gov

    5-HT2A Receptor: DMT has a moderately high affinity for the 5-HT2A receptor, with reported IC50 values around 75 nM and Ki estimates ranging from 127 to 1200 nM. nih.govfrontiersin.org It behaves as an agonist at this receptor, and this interaction is believed to be a key, though not exclusive, factor in its psychoactive effects. frontiersin.orgnih.gov Interestingly, DMT does not appear to cause desensitization of 5-HT2A receptors, which may explain the lack of tolerance to its effects. wikipedia.org

    5-HT2C Receptor: DMT also binds to and acts as an agonist at 5-HT2C receptors. nih.govnih.gov Unlike the 5-HT2A receptor, the 5-HT2C receptor shows significant desensitization to DMT over time, suggesting it may play a less central role in its sustained effects. nih.gov

    Table 1: Binding Affinities of N,N-Dimethyltryptamine for Serotonin Receptors

    Receptor Subtype Binding Affinity (Ki) Binding Affinity (IC50) Functional Activity
    5-HT1A 183 nM frontiersin.org 170 nM frontiersin.org Partial Agonist frontiersin.org
    5-HT2A 127 - 1200 nM frontiersin.org 75 - 360 nM frontiersin.org Partial Agonist frontiersin.org
    5-HT2C 360 - 2630 nM frontiersin.org 360 nM frontiersin.org Agonist nih.gov
    Other 5-HT 39 nM - 2.1 µM (for 5-HT1B, 1D, 2B, 5A, 6, 7) nih.gov Agonist action determined for 5-HT1A, 5-HT2A, and 5-HT2C wikipedia.org

    Engagement with Ionotropic and Metabotropic Glutamate (B1630785) Receptors

    Evidence suggests that DMT interacts with both ionotropic and metabotropic glutamate receptors, which may contribute synergistically to its sensory effects. nih.govmdpi.com The activation of frontocortical glutamate receptors, which occurs secondary to 5-HT2A receptor-mediated glutamate release, appears to be a regulatory mechanism for serotonergic hallucinogens. nih.gov There is some indication that NMDA receptors, a type of ionotropic glutamate receptor, may also be involved in mediating the effects of DMT. nih.gov

    Interaction with Dopaminergic, Acetylcholinergic, and Sigma-1 Receptors

    Dopaminergic Receptors: DMT exhibits a low affinity for dopamine (B1211576) receptors. nih.govacs.org Specifically, its affinity for the D1 receptor has been noted. frontiersin.org

    Acetylcholinergic Receptors: Information regarding DMT's direct interaction with acetylcholinergic receptors is limited in the provided search results.

    Sigma-1 Receptors: DMT is an endogenous ligand for the sigma-1 receptor. frontiersin.orgnih.gov This receptor, located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating various cellular functions. mdpi.com DMT binds to sigma-1 receptors and can modulate the activity of ion channels. nih.gov The affinity of DMT for sigma-1 receptors is considered relatively low, with a reported Kd of 14.75 μM. mdpi.comsnmjournals.org

    Affinity for Trace Amine-Associated Receptors (TAARs)

    DMT binds with high affinity to Trace Amine-Associated Receptors (TAARs), particularly TAAR1, and acts as an agonist. nih.govfrontiersin.orgtaylorandfrancis.com This interaction leads to the activation of adenylyl cyclase and a subsequent increase in cAMP levels. frontiersin.org It is hypothesized that TAARs may play a role in the sensory experiences induced by psychedelics that are not fully explained by 5-HT2A receptor activation alone. mdpi.com

    Binding to Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2)

    DMT interacts with both the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). nih.govsnmjournals.org It acts as a substrate for both transporters, meaning it is taken up into cells and synaptic vesicles, rather than simply blocking the transporters. nih.govsnmjournals.org DMT inhibits radiolabeled serotonin uptake via SERT with a Ki value of approximately 4.00 μM and via VMAT2 with a Ki value of about 93 μM. nih.govnih.gov The binding-to-uptake ratios are high for both SERT (>11) and VMAT2 (>10), which supports the idea that there are distinct substrate and inhibitor sites on these transporters. nih.govmdpi.com

    Table 2: Interaction of N,N-Dimethyltryptamine with Monoamine Transporters

    Transporter Binding Affinity (Ki for inhibiting 5-HT uptake) Functional Interaction
    SERT ~4.00 µM nih.govnih.gov Substrate nih.govsnmjournals.org
    VMAT2 ~93 µM nih.govnih.gov Substrate nih.govsnmjournals.org

    Cellular and Subcellular Mechanisms of Action

    The cellular and subcellular actions of N,N-Dimethyltryptamine are multifaceted. Following its transport into neurons via SERT, DMT can be sequestered into synaptic vesicles by VMAT2. nih.govsnmjournals.org This vesicular storage protects DMT from degradation by monoamine oxidase and allows it to be released, potentially acting as a "false neurotransmitter". nih.govsnmjournals.org

    Once inside the neuron, DMT can interact with intracellular receptors. Notably, a significant portion of 5-HT2A receptors are located intracellularly, and DMT's lipophilic nature allows it to cross cellular membranes to activate these receptors. frontiersin.org This intracellular action may contribute to the lack of tolerance observed with DMT. frontiersin.org

    DMT's activation of sigma-1 receptors, which function as molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane, can modulate various voltage-gated ion channels. mdpi.com This interaction is also implicated in neuroprotective and anti-inflammatory processes. mdpi.com Furthermore, DMT has been shown to enhance hippocampal long-term potentiation (LTP) and mobilize intracellular calcium, which are key processes in synaptic plasticity. hku.hk

    Mechanisms of 5-HT2A Receptor Activation and Downstream Signaling

    The principal psychoactive effects of N,N-Dimethyltryptamine are attributed to its action as an agonist at the serotonin 5-HT2A receptor. frontiersin.orgjneurosci.org DMT binds with relatively high affinity to the 5-HT2A receptor, as well as to a variety of other serotonin receptor subtypes. nih.govwikipedia.org Studies have reported its binding affinity (IC50) for the 5-HT2A receptor to be approximately 75 nM. nih.gov In vitro experiments using human 5-HT2A receptors have shown half maximal effective concentrations (EC50) in the range of 0.118–0.983 µmol/L. wikipedia.org

    The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. jneurosci.orgwikipedia.org Upon agonist binding by DMT, the receptor activates phospholipase C (PLC), a cytoplasmic protein. jneurosci.org PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). jneurosci.orgnih.gov IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. jneurosci.org This cascade of intracellular events is central to the receptor's excitatory function. mdpi.com

    Research has demonstrated that in fibroblasts transfected with the 5-HT2A receptor, DMT activates the phosphoinositide hydrolysis signaling pathway to a degree comparable to serotonin itself. nih.gov This activation of the 5-HT2A receptor and its downstream signaling is considered the foundational mechanism for the profound alterations in perception and cognition associated with DMT. nova.edu

    Binding Affinities of N,N-Dimethyltryptamine at Serotonin Receptors

    Receptor SubtypeBinding Affinity (Ki or IC50 in nM)Reference
    5-HT2A75 (IC50) nih.gov
    5-HT1A39 - 2100 (Range) nih.gov
    5-HT2CPartial Agonist nih.gov
    Other (5-HT1B, 1D, 2B, 5A, 6, 7)39 - 2100 (Range) nih.gov

    Investigation of Receptor Desensitization and Internalization Dynamics

    A unique characteristic of N,N-Dimethyltryptamine, when compared to other classic serotonergic psychedelics like LSD and psilocybin, is its lack of induced tolerance with repeated use. wikipedia.orgfrontiersin.orgfrontiersin.org This phenomenon is directly linked to its distinct interaction with the 5-HT2A receptor concerning desensitization and internalization. frontiersin.org

    Typically, repeated administration of serotonergic psychedelics leads to a rapid decrease in their effects, a process known as tachyphylaxis. frontiersin.org This is caused by the desensitization and downregulation of 5-HT2A receptors on the cell surface. frontiersin.orgfrontiersin.org Receptor internalization, a process where the receptor is moved from the plasma membrane into the cell's interior, is a key mechanism in this desensitization. mdpi.comnih.gov For instance, the psychedelic agonist DOI induces slow internalization of the 5-HT2A receptor. mdpi.com

    However, studies have shown that DMT does not significantly cause 5-HT2A receptor desensitization or downregulation. wikipedia.orgnih.govfrontiersin.org This may be due to DMT acting as a biased agonist at the 5-HT2A receptor. wikipedia.org Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways over others. In the case of DMT, it activates the Gq signaling pathway without significantly recruiting β-arrestin2. wikipedia.org The recruitment of β-arrestin2 is a critical step that typically leads to receptor internalization, downregulation, and tachyphylaxis. wikipedia.org While one study found that the 5-HT2C receptor showed profound desensitization to DMT over time, the 5-HT2A receptor did not, suggesting the 5-HT2A receptor's unique response to DMT is central to its pharmacological profile. nih.gov

    Desensitization and Internalization Properties of DMT at 5-HT2A Receptors

    PropertyObservationImplicationReference
    Tolerance (Tachyphylaxis)Minimal to none observed with repeated use.Effects remain consistent with repeated administration. wikipedia.orgfrontiersin.orgfrontiersin.org
    Receptor DesensitizationDoes not induce significant 5-HT2A receptor desensitization.Sustained receptor responsiveness. nih.govfrontiersin.org
    β-arrestin2 RecruitmentMinimal recruitment.Avoids the primary pathway for receptor downregulation. wikipedia.org
    Receptor InternalizationDoes not significantly promote internalization of cell-surface 5-HT2A receptors.Lack of tolerance development. wikipedia.orgfrontiersin.org

    Influence on Glutamatergic Neurotransmission Pathways

    The interaction between the serotonergic and glutamatergic systems is a critical aspect of the mechanism of action of DMT. nih.govfrontiersin.org Activation of 5-HT2A receptors by DMT leads to a significant influence on glutamatergic neurotransmission, particularly in the prefrontal cortex. frontiersin.orgresearchgate.netmdpi.com

    Research indicates that hallucinogens, including DMT, increase the extracellular levels of glutamate in the prefrontal cortex. researchgate.netmdpi.com This occurs through the stimulation of postsynaptic 5-HT2A receptors located on large glutamatergic pyramidal neurons in the deep layers of the cortex. researchgate.net The activation of these pyramidal cells by DMT stimulates corticotegmental glutamatergic projection neurons, leading to increased glutamate release. nih.govfrontiersin.orgresearchgate.net

    This surge in glutamate subsequently activates both AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) and NMDA (N-methyl-d-aspartate) receptors on other cortical pyramidal neurons. researchgate.net This heightened glutamatergic activity is believed to contribute significantly to the profound alterations in sensory perception and consciousness that characterize the DMT experience. nova.edu The interplay between 5-HT2A receptor activation and subsequent glutamate release appears to be a core controlling mechanism for the effects of serotonergic hallucinogens. frontiersin.org

    Intracellular Receptor Activation by N,N-Dimethyltryptamine

    A groundbreaking discovery in understanding the pharmacology of DMT is its ability to activate intracellular 5-HT2A receptors. mdpi.comfrontiersin.orgtechnologynetworks.com A significant portion of 5-HT2A receptors in the neuronal cortex are located intracellularly, within the cytoplasm, rather than exclusively on the cell surface membrane. frontiersin.orgfrontiersin.org

    This finding helps solve a long-standing puzzle: why the brain's natural serotonin, a potent 5-HT2A agonist, does not produce constant psychedelic effects. technologynetworks.com The answer lies in the differing physicochemical properties of serotonin and DMT. Serotonin is a polar molecule and cannot easily cross the lipid cell membrane to access these intracellular receptors. frontiersin.orgtechnologynetworks.com In contrast, DMT is more lipophilic, allowing it to readily pass through the cell membrane and bind to this intracellular pool of 5-HT2A receptors. frontiersin.orgfrontiersin.orgnih.gov

    This intracellular activation is believed to be a key driver of the neuroplastic effects associated with psychedelics, such as promoting the growth of neuronal connections. frontiersin.orgtechnologynetworks.comnih.gov Furthermore, DMT's action on these intracellular receptors may partially explain the observed lack of tolerance, as this mechanism is distinct from the cell-surface receptor dynamics that lead to downregulation. frontiersin.orgfrontiersin.org Some researchers suggest that DMT, rather than serotonin, may be the endogenous agonist for this specific intracellular receptor population. frontiersin.orgtechnologynetworks.com This mechanism of activating intracellular 5-HT2A receptors represents a unique feature of DMT's pharmacological profile, distinguishing it from other compounds and opening new avenues for understanding its role in neurobiology. frontiersin.org

    Neurobiological Effects of N,n Dimethyltryptamine in Preclinical Models

    Neuroplasticity and Structural Remodeling

    Emerging evidence from preclinical studies indicates that DMT possesses potent psychoplastogenic properties, meaning it can promote rapid and lasting changes in neuronal structure. drugscience.org.ukresearchgate.net These effects are foundational to its potential to remodel neural circuits.

    DMT has been shown to stimulate the formation of new neurons (neurogenesis) and synapses (synaptogenesis) in both in vitro and in vivo models. In vitro studies using cultured rat cortical neurons demonstrated that DMT treatment promotes the growth of neurites, which are the precursors to axons and dendrites. frontiersin.org This neuritogenesis was accompanied by an increase in the density of vesicular glutamate (B1630785) transporter 1 (VGLUT1) puncta, indicating the formation of new synapses. frontiersin.org

    Research has also demonstrated that DMT promotes the survival of induced pluripotent stem cells (iPSCs) under hypoxic stress, with survival rates increasing significantly. mindmedicineaustralia.org.au This effect was mediated by the sigma-1 receptor (S1R), a protein implicated in cellular plasticity. mindmedicineaustralia.org.au In animal models, the administration of DMT's structural analog, 5-MeO-DMT, led to increased cell proliferation in the dentate gyrus of the adult mouse hippocampus, a key region for adult neurogenesis. mindmedicineaustralia.org.aumdpi.com Furthermore, studies on ayahuasca, a DMT-containing decoction, found it promotes neurogenesis from neural stem cells. wikipedia.org In human cerebral organoids, a model system for brain development, the analog 5-MeO-DMT was found to upregulate proteins involved in synaptic plasticity, such as NMDAR, CaMK2, and CREB. mdpi.com

    Table 1: Preclinical Findings on DMT-Induced Neurogenesis and Synaptogenesis

    Model System Compound Key Finding Reference
    Cultured Rat Cortical Neurons DMT Promoted neurite growth and increased VGLUT1 puncta, indicating synaptogenesis. frontiersin.org
    Human iPSCs DMT Increased neuronal survival rate under hypoxic stress via the sigma-1 receptor. mindmedicineaustralia.org.au
    Adult Mouse Model 5-MeO-DMT Induced cell proliferation and increased dendritic complexity in the dentate gyrus. mdpi.com
    Human Cerebral Organoids 5-MeO-DMT Upregulated proteins involved in synaptic plasticity (NMDAR, CaMK2, CREB). mdpi.com
    Rat Model (Predator Stress) DMT Upregulated genes associated with synaptogenesis in the prefrontal cortex and hippocampus. mdpi.com

    DMT exerts significant influence over the architecture of neurons, specifically by modulating the complexity of dendrites and the density of dendritic spines—the primary sites of excitatory synapses. In cultured rat cortical neurons, DMT treatment not only increased the number and length of neurites but also their complexity. frontiersin.org This was accompanied by a notable increase in the density of dendritic spines. frontiersin.org

    In vivo studies have corroborated these findings. A single high dose of DMT was found to increase the density of dendritic spines on pyramidal neurons in the prefrontal cortex (PFC) of adult rats. jneurosci.org This structural change was functionally significant, as it was associated with an increase in the frequency and amplitude of spontaneous excitatory postsynaptic currents. mdpi.comjneurosci.org Similarly, the analog 5-MeO-DMT was shown to intensify dendritic spine formation in the mouse medial frontal cortex, leading to a long-lasting increase in spine density. mdpi.comresearchgate.net However, the effects of DMT on spine density can be complex and may depend on factors such as dose and sex. For instance, chronic, intermittent administration of a low dose of DMT was found to decrease PFC dendritic spine density in female, but not male, rats. frontiersin.orgresearchgate.net

    Table 2: Effects of DMT on Dendritic Structure in Preclinical Models

    Model System Compound Effect Brain Region Reference
    Cultured Rat Cortical Neurons DMT Increased dendritic spine density and complexity. N/A frontiersin.org
    Adult Rat Model DMT (high dose) Increased dendritic spine density and excitatory currents. Prefrontal Cortex jneurosci.org
    Adult Mouse Model 5-MeO-DMT Intensified and long-lasting increase in dendritic spine density. Medial Frontal Cortex mdpi.comresearchgate.net
    Adult Rat Model DMT (low, chronic) Decreased dendritic spine density in females; no change in males. Prefrontal Cortex frontiersin.orgresearchgate.net

    Chronic stress is known to have detrimental effects on the brain, leading to neuronal atrophy, reduced synaptic connections, and impaired plasticity, particularly in regions like the hippocampus and prefrontal cortex. imrpress.com Preclinical research suggests that DMT can counteract these negative effects.

    In a mouse model of depression induced by chronic unpredictable mild stress, a single dose of DMT was shown to reverse depressive-like behaviors and restore cognitive performance. biorxiv.org This behavioral recovery was linked to a significant increase in the integration of adult-born granule cells in the hippocampus, suggesting a restoration of neurogenic processes disrupted by stress. biorxiv.org Similarly, studies in mice have shown that psychedelics can reverse the damaging effects of chronic glucocorticoid exposure on structural plasticity, including the density and number of dendritic spines and branches. nih.gov In rats exposed to predator stress, treatment with DMT resulted in an upregulation of genes associated with synaptogenesis and a reduction in the expression of NF-κB2, a protein linked to inflammatory processes that can inhibit plasticity. mdpi.com These findings suggest that DMT may mitigate the anti-plasticity effects of stress, thereby restoring the adaptive capacity of neurons. nih.govimrpress.com

    Neurochemical Alterations

    DMT's influence extends to the fundamental neurochemistry of the brain, modulating key neurotransmitter systems and the factors that support neuronal health.

    DMT directly impacts the levels of critical monoamine neurotransmitters. A comprehensive study in rats using ultra-high-performance liquid chromatography-tandem mass spectrometry revealed that intravenous administration of DMT caused dose-dependent increases in both serotonin (B10506) (5-HT) and dopamine (B1211576) levels in the medial prefrontal cortex and the somatosensory cortex. biorxiv.orgnih.gov The presence of endogenous DMT was also measured in these cortical areas at levels comparable to serotonin and dopamine, lending further support to the hypothesis that DMT may play a physiological role in the brain. frontiersin.orgbiorxiv.org Older research indicated that at high doses, DMT can also act as a short-acting monoamine oxidase (MAO) inhibitor, which would decrease the breakdown of serotonin and dopamine in the rat striatum. nih.gov

    Neurotrophic factors are proteins essential for the survival, development, and function of neurons. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that mediates synaptic plasticity and is a target for many antidepressant treatments. mdpi.comimrpress.com Preclinical and clinical studies have shown that psychedelics, including DMT, can modulate BDNF levels. mindmedicineaustralia.org.aumdpi.com

    In rodent models, DMT has been shown to upregulate the expression of BDNF. biorxiv.org This is considered a crucial part of the mechanism underlying its neuroplastic effects. mdpi.com The activation of the 5-HT2A and TrkB receptors, as well as the mTOR signaling pathway, appear to be critical for these psychedelic-induced increases in BDNF expression and subsequent neuritogenesis. mdpi.com Furthermore, DMT's ability to activate the sigma-1 receptor is proposed to enhance BDNF's activity, which in turn promotes pathways (PI3K-Akt, MAPK/Erk) that culminate in the upregulation of synaptic plasticity. mdpi.com In patients with treatment-resistant depression, a reduction in symptoms following treatment with ayahuasca was associated with increased levels of BDNF. psychiatryonline.org

    Neurophysiological Investigations

    Investigations into the neurophysiological effects of N,N-Dimethyltryptamine (DMT) in animal models have revealed significant alterations in brain electrical activity. nih.govnih.gov Studies utilizing high-density electroencephalography (EEG) in rats have provided a detailed characterization of these changes. nih.govbiorxiv.org

    Intravenous administration of DMT in rats leads to dose-dependent changes in EEG spectral power across several frequency bands. nih.govnih.gov A notable effect is the reduction of power in the theta (4–10 Hz) and low gamma (25–55 Hz) bands. nih.govbiorxiv.org Concurrently, there is an observed increase in power within the delta (1–4 Hz), medium gamma (65–115 Hz), and high gamma (125–155 Hz) frequency bands. nih.govbiorxiv.org These findings in rodent models parallel some observations in human studies, where DMT administration also resulted in decreased alpha-band power and increased power in the delta and gamma ranges. nih.govdiva-portal.orgelifesciences.org The reduction in alpha oscillations is considered one of the most reliable neurophysiological signatures of the psychedelic state. elifesciences.org

    In addition to spectral power modifications, DMT alters the functional connectivity between cortical regions. nih.govfrontiersin.org In rat models, functional connectivity was observed to decrease in the delta band while increasing across the gamma bands. nih.govbiorxiv.org This enhancement of gamma functional connectivity is a significant finding, as similar effects have been noted with other serotonergic psychedelics, suggesting a potential shared mechanism of action. nih.govbiorxiv.org Studies have also reported a general increase in global functional connectivity. biorxiv.orgresearchgate.net Specifically, DMT has been shown to increase connectivity between the default mode network (DMN) and the salience network (SN). frontiersin.org

    Table 1: Summary of DMT-Induced EEG Spectral Power Changes in Rats

    Frequency Band Frequency Range Observed Change in Spectral Power Citation(s)
    Delta 1-4 Hz Increase nih.govbiorxiv.org
    Theta 4-10 Hz Decrease nih.govbiorxiv.org
    Alpha 8-12 Hz Decrease elifesciences.org
    Low Gamma 25-55 Hz Decrease nih.govbiorxiv.org
    Medium Gamma 65-115 Hz Increase nih.govbiorxiv.org
    High Gamma 125-155 Hz Increase nih.govbiorxiv.org

    At the cellular level, DMT influences neuronal excitability through its interaction with various receptor systems. The compound has been shown to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in ex vivo preparations of the rat prefrontal cortex. frontiersin.orgacs.org This suggests an enhancement of functional synaptic plasticity. frontiersin.org

    The mechanisms underlying these changes are complex. DMT's agonism at 5-HT2A receptors is linked to excitatory effects, leading to an increase in glutamate levels in the cortex. ufrn.brtermedia.pl Conversely, its activity at 5-HT1A receptors is primarily associated with inhibitory actions and a reduction in neuronal firing rates. ufrn.br Furthermore, DMT's binding to sigma-1 receptors plays a role in modulating ion channels, which in turn affects cellular excitability and long-term potentiation. mdpi.com

    Preclinical Behavioral Pharmacology

    Preclinical studies in rodents have demonstrated that DMT can produce antidepressant-like effects in established behavioral models. researchgate.netnih.govescholarship.org In the forced swim test (FST), a widely used assay to screen for antidepressant efficacy, DMT administration reduces immobility time in rats. researchgate.netnih.govescholarship.org This behavioral response is characteristic of many antidepressant compounds. nih.govescholarship.org

    More recent investigations have employed the Unpredictable Chronic Mild Stress (UCMS) paradigm in mice, which is a validated model that captures core features of major depressive disorder, including anhedonia and behavioral despair. biorxiv.org In a study using this model, a single dose of DMT was found to reverse anhedonic behavior, as measured by the sucrose (B13894) preference test. biorxiv.org The treatment also reduced immobility in the FST, indicating a reversal of helplessness behavior. biorxiv.org These findings support a broad antidepressant-like action for DMT, highlighting its potential to counteract different dimensions of depression-related behaviors. biorxiv.org

    Table 2: Effects of DMT in Preclinical Models of Mood-Related Behaviors

    Behavioral Model Species Key Finding Citation(s)
    Forced Swim Test (FST) Rat Reduced immobility time researchgate.netnih.govescholarship.org
    Unpredictable Chronic Mild Stress (UCMS) Mouse Reversed anhedonia (restored sucrose preference) biorxiv.org
    Unpredictable Chronic Mild Stress (UCMS) Mouse Reduced immobility in subsequent FST biorxiv.org

    DMT has been shown to facilitate the extinction of conditioned fear in rodent models, a process relevant to the treatment of trauma- and stressor-related disorders. acs.orgresearchgate.net In a typical cued fear extinction paradigm, an animal learns to associate a neutral cue with an aversive stimulus. frontiersin.org Subsequent repeated presentation of the cue without the aversive stimulus leads to a gradual reduction in the fear response, a process known as extinction.

    Studies in rats have demonstrated that while DMT does not significantly affect the initial acquisition of fear conditioning, it enhances fear extinction learning when administered prior to the extinction training session. mdpi.comnih.govescholarship.org This facilitation of cued fear memory extinction suggests that DMT's long-lasting effects may include a reduction in anxiety. researchgate.netnih.govescholarship.org Chronic, intermittent administration of low doses of DMT has also been found to facilitate fear extinction learning in rats. acs.org These findings are consistent with reports on other psychedelics, which also appear to promote fear extinction. nih.gov

    Long-Term Neurobiological Adaptations in Animal Models

    The effects of DMT extend beyond acute behavioral and physiological changes, inducing lasting neurobiological adaptations in animal models. frontiersin.org These long-term changes primarily involve structural and functional neuroplasticity. frontiersin.org

    A significant long-term effect of DMT is the promotion of structural plasticity in the brain. frontiersin.org In vivo studies have shown that DMT increases the density of dendritic spines on pyramidal neurons in the prefrontal cortex of rats. frontiersin.orgacs.orgmdpi.com It also promotes neuritogenesis (the growth of new neurites) and synaptogenesis (the formation of new synapses) in cultured rat cortical neurons. frontiersin.orgmdpi.com These changes in neuronal structure are believed to be mediated primarily through the 5-HT2A receptor. frontlinegenomics.com

    Furthermore, DMT has been demonstrated to stimulate adult neurogenesis. mdpi.comfrontiersin.orgnih.gov Specifically, it promotes the proliferation of neural stem cells and the formation of new neurons in the dentate gyrus of the hippocampus, a key region for learning and memory. mdpi.comfrontlinegenomics.comnih.gov This neurogenic effect appears to be dependent on the activation of the sigma-1 receptor. mdpi.comnih.gov Mice treated with DMT have shown corresponding improvements in spatial learning and memory tasks. mdpi.comfrontiersin.orgnih.gov These findings indicate that DMT can induce enduring changes in brain circuitry and cellular architecture, which may underlie its long-lasting behavioral effects. acs.orgfrontiersin.org

    Metabolic Pathways and Preclinical Pharmacokinetic Modeling of N,n Dimethyltryptamine Fumarate

    Enzymatic Metabolism of N,N-Dimethyltryptamine Fumarate (B1241708)

    The biotransformation of N,N-Dimethyltryptamine (DMT), administered as a fumarate salt, is a rapid and extensive process primarily driven by specific enzyme systems. Once in the body, the salt dissociates, and the DMT molecule undergoes significant metabolism, which dictates its bioavailability and pharmacokinetic profile. The two main enzymatic pathways involved are oxidative deamination by monoamine oxidases and, to a lesser extent, N-oxidation by cytochrome P450 enzymes.

    Role of Monoamine Oxidase (MAO) Subtypes (e.g., MAO-A)

    The principal enzyme responsible for the metabolic breakdown of DMT is Monoamine Oxidase-A (MAO-A). wikipedia.orgnih.gov This enzyme is highly efficient at catalyzing the oxidative deamination of DMT. frontiersin.org This metabolic process is a key reason for DMT's low bioavailability when administered orally, as it is subject to extensive first-pass metabolism in the gut and liver where MAO-A is abundant. wikipedia.orgbohrium.com Inhibition of MAO-A is a known strategy to increase the oral activity of DMT. wikipedia.orguzh.ch In vitro studies using human liver mitochondrial fractions have demonstrated that MAO-A inhibitors can reduce the intrinsic clearance of DMT by over 90%, highlighting the enzyme's critical role. nih.gov The metabolism by MAO-A leads to an unstable intermediate that is further processed to form the primary metabolite. frontiersin.org

    Identification and Characterization of N,N-Dimethyltryptamine Metabolites

    The metabolic processes acting on DMT result in the formation of several identifiable metabolites. The major metabolite, resulting from the MAO-A pathway, is indole-3-acetic acid (IAA). frontiersin.orgnih.gov This is formed through the oxidative deamination of DMT to indole-3-acetaldehyde, which is then oxidized by aldehyde dehydrogenase to IAA. frontiersin.org

    A secondary metabolic route, N-oxidation, is catalyzed by CYP enzymes and produces N,N-Dimethyltryptamine-N-oxide (DMT-NO), the second most abundant metabolite. frontiersin.orgnih.gov Other minor metabolites have also been reported, including N-methyltryptamine (NMT) and 2-methyl-1,2,3,4-tetrahydro-beta-carboline (MTHBC). frontiersin.org

    Metabolite NameFormation PathwayKey Enzymes Involved
    Indole-3-acetic acid (IAA)Oxidative deaminationMonoamine Oxidase-A (MAO-A), Aldehyde Dehydrogenase
    N,N-Dimethyltryptamine-N-oxide (DMT-NO)N-oxidationCytochrome P450 (CYP2D6, CYP2C19)
    N-methyltryptamine (NMT)N-demethylationCytochrome P450
    2-methyl-1,2,3,4-tetrahydro-beta-carboline (MTHBC)Cyclization of iminium intermediateNot applicable

    Distribution and Elimination in Preclinical Systems

    Preclinical studies have shown that DMT is rapidly distributed throughout the body following administration. frontiersin.org Due to its lipophilic characteristics, it can cross the blood-brain barrier. wikipedia.org Research in animal models has demonstrated that DMT can be actively transported and accumulated in the brain. wikipedia.orgsnmjournals.org

    Elimination of DMT and its metabolites is also a rapid process, primarily occurring via the kidneys and excretion in the urine. frontiersin.org The half-life of DMT is short, with studies in humans reporting a mean elimination half-life of 9-12 minutes following intravenous infusion. nih.govnih.gov This rapid clearance is consistent with its extensive metabolism. researchgate.net The volume of distribution is large, suggesting extensive redistribution to tissues. researchgate.net In rats, the total clearance of a similar compound was observed to be high, approaching the rate of hepatic blood flow, indicating a rapid clearance rate. frontiersin.org

    In Vitro Clearance Studies and Protein Binding Characteristics

    In vitro experiments are crucial for understanding the pharmacokinetic properties of DMT before clinical studies.

    In Vitro Clearance: Studies using human liver microsomes and hepatocytes have confirmed that DMT has a high intrinsic clearance rate. nih.gov This clearance is significantly reduced by the presence of MAO-A inhibitors, and to a lesser extent, by inhibitors of CYP2D6 and CYP2C19. researchgate.netnih.govslq.qld.gov.au For instance, in human liver mitochondrial fractions, the intrinsic clearance of DMT was measured at 175.0 µl/min/mg protein. nih.gov This high clearance rate observed in vitro is consistent with the extensive first-pass metabolism and rapid elimination seen in vivo. nih.govmmv.org

    Protein Binding: The binding of a drug to plasma proteins can significantly affect its distribution and availability to target sites and metabolizing enzymes. In vitro studies have determined that the plasma protein binding of DMT is low. nih.govresearchgate.netnih.gov This low level of binding indicates that a high proportion of DMT in the bloodstream is unbound and therefore free to distribute into various tissues, including the central nervous system, and is readily available for metabolism. nih.govresearchgate.netnih.gov

    Pharmacokinetic ParameterResearch FindingImplication
    Intrinsic Clearance (in vitro) High, primarily mediated by MAO-A in human liver preparations. nih.govPredicts rapid first-pass metabolism and high systemic clearance.
    Plasma Protein Binding Low. nih.govresearchgate.netA large fraction of the drug is free and available for distribution and metabolism.
    Metabolizing Enzymes Primarily MAO-A; secondarily CYP2D6 and CYP2C19. nih.govresearchgate.netGenetic variations in these enzymes could potentially lead to inter-individual differences in pharmacokinetics.

    Advanced Analytical Methodologies for N,n Dimethyltryptamine Fumarate Research

    Chromatographic Techniques

    Chromatography is a fundamental separation science that plays a pivotal role in the analysis of N,N-Dimethyltryptamine fumarate (B1241708). It allows for the separation of DMT from other related compounds, metabolites, and matrix components, which is essential for accurate quantification and identification.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N,N-Dimethyltryptamine and its salts. nih.govdntb.gov.uaresearchgate.net Its versatility in terms of stationary and mobile phases allows for the optimization of separations for various sample types. In the analysis of N,N-Dimethyltryptamine fumarate, HPLC is often employed to assess purity and identify impurities. nih.govdntb.gov.uaresearchgate.net

    For instance, a study detailing the synthesis and characterization of high-purity N,N-Dimethyltryptamine hemifumarate utilized HPLC as part of its analytical panel to ensure the final product was at least 99.9% pure. nih.govdntb.gov.uaresearchgate.net The choice of column is critical for achieving the desired separation. Columns with diphenyl or pentafluorophenyl stationary phases have been successfully used for the chromatographic separation of DMT and its metabolites. researchgate.net A gradient elution using a mobile phase consisting of 0.1% formic acid in a methanol-water mixture is a common approach to achieve effective separation. researchgate.netresearchgate.net

    Table 1: HPLC Methods for N,N-Dimethyltryptamine Analysis

    ParameterMethod 1Method 2
    Column DiphenylPentafluorophenyl
    Mobile Phase 0.1% formic acid in methanol (B129727)/water (gradient)0.1% (v/v) formic acid in methanol-water (gradient)
    Detection MS/MSMS/MS
    Application Quantification of DMT and metabolites in plasmaQuantification of DMT and metabolites in plasma
    Reference researchgate.net researchgate.net

    Gas Chromatography (GC)

    Gas Chromatography (GC) is another powerful technique for the analysis of N,N-Dimethyltryptamine. nih.govdntb.gov.uaresearchgate.net Due to the relatively low volatility of DMT, derivatization is sometimes employed to improve its chromatographic behavior and thermal stability. However, direct analysis is also possible. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

    In the characterization of N,N-Dimethyltryptamine hemifumarate, GC-MS was used to confirm the identity and purity of the synthesized compound. nih.govdntb.gov.uaresearchgate.net The choice of the capillary column and temperature programming are critical parameters for achieving good resolution and peak shape. For trace analysis, GC with surface ionization detection (SID) has been shown to be a sensitive method for the quantitation of DMT in biological samples like blood and urine, with a detection limit of about 0.5 ng/mL. psu.edu

    Capillary Electrophoresis and Electrokinetic Chromatography

    Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC for the analysis of tryptamines. nih.govresearchgate.net This technique separates molecules based on their electrophoretic mobility in an electric field. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of N,N-Dimethyltryptamine.

    A CZE method was developed for the determination of biogenic amines, including tryptamine (B22526), using a fused silica (B1680970) capillary and UV detection. nih.gov Optimization of the background electrolyte, pH, and applied voltage is crucial for achieving the desired separation. nih.gov For enhanced sensitivity, laser-induced fluorescence detection can be employed, especially after derivatization. researchgate.net MEKC, which uses micelles in the running buffer, can be used to separate both charged and neutral compounds and has been applied to the analysis of various biogenic amines. sci-hub.se

    Mass Spectrometry Applications

    Mass Spectrometry (MS) is an indispensable tool in the analysis of N,N-Dimethyltryptamine fumarate, providing high sensitivity and specificity for both qualitative and quantitative analysis. It is almost always coupled with a chromatographic separation technique.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of N,N-Dimethyltryptamine and its metabolites in biological matrices. researchgate.netresearchgate.netnih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) mode allows for the specific detection of the parent ion and its characteristic fragment ions, minimizing interferences from the matrix.

    A highly sensitive LC-MS/MS method for the simultaneous quantification of N,N-Dimethyltryptamine and its metabolites, indole-3-acetic acid and DMT N-oxide, in human plasma has been developed and validated. researchgate.net This method involved protein precipitation followed by analysis using a diphenyl column and gradient elution. researchgate.net The validated linear range for DMT was 0.25–200 nM. researchgate.net Another study reported an LC-MS/MS method with a linear range of 0.5–500 ng/mL for DMT in plasma. nih.gov

    Table 2: LC-MS/MS Parameters for N,N-Dimethyltryptamine Quantification in Plasma

    ParameterMethod 1Method 2
    Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
    Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
    Linear Range (DMT) 0.25–200 nM0.5–500 ng/mL
    Internal Standard Deuterated DMTNot specified
    Reference researchgate.net nih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the analysis of N,N-Dimethyltryptamine. nih.govdntb.gov.uaresearchgate.net For highly accurate and precise quantification, isotope dilution mass spectrometry is the method of choice. This approach involves adding a known amount of a stable isotope-labeled internal standard (e.g., DMT-d4 or DMT-d6) to the sample. caymanchem.comgoogleapis.comnih.govcsic.esresearchgate.net The ratio of the analyte to the internal standard is then measured, which corrects for variations in sample preparation and instrument response.

    The use of a deuterated internal standard, such as N,N-DMT-d4 (fumarate), is intended for the quantification of N,N-DMT by GC- or LC-MS. caymanchem.com This method has been applied to the analysis of xylene metabolites in tissues and can be adapted for DMT analysis. nih.gov The principle of isotope dilution provides a high degree of accuracy, making it suitable for forensic and clinical applications where precise quantification is critical.

    Spectroscopic and Other Advanced Methods

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N,N-Dimethyltryptamine fumarate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons within the DMT and fumarate moieties.

    In the synthesis and characterization of high-purity N,N-Dimethyltryptamine hemifumarate for clinical trials, NMR analysis is a critical component of quality control. nih.govresearchgate.netdntb.gov.ua The spectra are used to confirm the identity and purity of the synthesized compound. For instance, ¹H NMR spectra of DMT fumarate in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) show characteristic peaks for the indole (B1671886) ring protons, the ethylamine (B1201723) side chain, and the vinyl protons of fumaric acid. acs.orgresearchgate.net Similarly, ¹³C NMR provides the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms in their respective chemical environments. acs.org

    Detailed analysis of the NMR data, including chemical shifts (δ) and coupling constants (J), allows researchers to confirm the 2:1 ratio of DMT to fumaric acid in the hemifumarate salt. researchgate.netrsc.org Two-dimensional NMR techniques can be employed for more complex structural assignments. rsc.org The data obtained from NMR are crucial for ensuring the product meets the stringent regulatory standards required for administration to humans. nih.govresearchgate.net

    Table 1: Representative ¹H and ¹³C NMR Spectral Data for N,N-Dimethyltryptamine Fumarate

    Nucleus Chemical Shift (δ) in ppm Assignment
    ¹H10.8 (br s, 1H)Indole N-H
    ¹H7.5 (d, 1H)Aromatic C-H
    ¹H7.3 (d, 1H)Aromatic C-H
    ¹H7.1 (s, 1H)Aromatic C-H
    ¹H7.0 (t, 1H)Aromatic C-H
    ¹H6.9 (t, 1H)Aromatic C-H
    ¹H6.5 (s, 1H)Fumarate C-H
    ¹H2.9 (t, 2H)-CH₂-N
    ¹H2.8 (t, 2H)Ar-CH₂-
    ¹H2.4 (s, 6H)-N(CH₃)₂
    ¹³C173.8Fumarate C=O
    ¹³C138.2Aromatic C
    ¹³C136.9Fumarate C=C
    ¹³C128.1Aromatic C
    ¹³C124.2Aromatic C
    ¹³C122.7Aromatic C
    ¹³C120.1Aromatic C
    ¹³C119.0Aromatic C
    ¹³C112.5Aromatic C
    ¹³C110.0Aromatic C
    ¹³C59.2-CH₂-N
    ¹³C43.4-N(CH₃)₂
    ¹³C21.9Ar-CH₂-
    Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from a representative study. acs.org

    Surface-Enhanced Raman Scattering (SERS) for Detection

    Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive and selective technique for the detection of trace amounts of molecules, including N,N-Dimethyltryptamine. scielo.br SERS utilizes the enhancement of Raman signals of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.com This enhancement allows for the detection of analytes at much lower concentrations than conventional Raman spectroscopy.

    Recent research has focused on developing novel SERS substrates for DMT detection. One approach involves using gold nanostars in flexible inkjet-printed paper substrates, which has shown high sensitivity for DMT detection in water, with a limit of detection down to 10⁻¹⁰ mol L⁻¹. scielo.bramazonaws.com Another strategy employs a molecularly-imprinted polymer on a TiO₂@Ag substrate, creating a sensor that combines the signal enhancement of SERS with the selective capture of tryptamine. nih.govresearchgate.net This method has demonstrated a linear response to tryptamine concentration over a wide range. nih.gov

    The combination of SERS with density functional theory (DFT) calculations can aid in the interpretation of the vibrational spectra and provide insights into the interaction between the analyte and the SERS substrate. mdpi.comnih.govnih.gov This integrated approach has been successfully applied to the analysis of related tryptamine derivatives like bufotenine. nih.govnih.gov The development of robust and reproducible SERS-based sensors holds great promise for the rapid and on-site detection of DMT in various matrices. nih.gov

    Table 2: Performance of Different SERS Substrates for Tryptamine and DMT Detection

    Substrate Analyte Limit of Detection (LOD) Concentration Range
    Gold nanostars on inkjet-printed paperN,N-Dimethyltryptamine10⁻¹⁰ mol L⁻¹10⁻³ to 10⁻¹⁰ mol L⁻¹
    TiO₂@Ag with molecularly imprinted polymerTryptamine4.85 × 10⁻⁷ mol L⁻¹10⁻⁶ to 10⁻² mol L⁻¹
    Fe₃O₄-carboxyl modified AuNPs-chitosan@AgNPsTryptamine35.5 µg/LNot specified
    Data compiled from various research articles. scielo.brnih.govnih.gov

    Challenges and Advancements in Quantitative Analysis in Complex Biological Matrices

    The quantitative analysis of N,N-Dimethyltryptamine and its metabolites in complex biological matrices such as blood, plasma, and urine presents significant challenges. numberanalytics.commdpi.com These challenges primarily stem from the low endogenous and administered concentrations of DMT, its rapid metabolism, and the presence of interfering substances. numberanalytics.comnih.govwikipedia.org

    Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been employed to isolate DMT from biological samples. frontiersin.orgnih.gov However, these methods can be time-consuming and may suffer from matrix effects, where other components in the sample can suppress or enhance the analytical signal, leading to inaccurate quantification. mdpi.commdpi.com

    Advancements in analytical instrumentation, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), have significantly improved the sensitivity and selectivity of DMT quantification. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov LC-MS/MS methods have been developed and validated for the simultaneous quantification of DMT and its major metabolites, such as indole-3-acetic acid (IAA) and N,N-dimethyltryptamine-N-oxide (DMT-NO), in human plasma and urine. nih.govresearchgate.netresearchgate.netnih.gov These methods often involve simple sample preparation steps like protein precipitation, followed by chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). nih.govresearchgate.net

    To overcome the issue of endogenous levels of metabolites like IAA, stable isotope-labeled internal standards are used for accurate quantification. researchgate.net Recent developments also include greener and more efficient extraction techniques like hollow fiber liquid-phase microextraction (HF-LPME), which offers a high enrichment factor and minimizes the use of organic solvents. frontiersin.org

    Table 3: Comparison of Analytical Methods for DMT Quantification in Biological Matrices

    Method Matrix Sample Preparation Limit of Quantification (LOQ)
    GC-SIDBlood, UrineSolid-Phase Extraction1.25 ng/mL
    LC-MS/MSPlasmaProtein PrecipitationDMT: 0.5 ng/mL, DMT-NO: 0.25 ng/mL
    LC-MS/MSUrineProtein PrecipitationDMT: 2.5 ng/mL, DMT-NO: 2.5 ng/mL
    HF-LPME-LC-MS/MSUrineHollow Fiber Liquid-Phase Microextraction5.0 ng/mL
    LC-MS/MSPlasmaProtein PrecipitationDMT: 0.25–250 ng/mL, DMT-NO: 0.1–100 ng/mL
    Data compiled from various research articles. frontiersin.orgnih.govnih.govresearchgate.net

    Regulatory and Ethical Considerations in Academic Research on N,n Dimethyltryptamine Fumarate

    Legal Classification and Its Impact on Research Initiatives (e.g., Schedule I Status, International Conventions)

    N,N-Dimethyltryptamine (DMT) is classified as a Schedule I controlled substance in the United States under the Controlled Substances Act (CSA) of 1971. usdoj.govebsco.comnih.gov This classification is reserved for substances that have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. titangroupdea.comnova.educaliforniaprimerecovery.comtheregreview.org As a salt of DMT, Dimethyltryptamine fumarate (B1241708) is also subject to the same stringent controls. caymanchem.com This legal status profoundly impacts research, creating significant regulatory hurdles and administrative requirements for any institution or individual scientist wishing to study the compound. nova.edutheregreview.org

    Internationally, DMT is listed in Schedule I of the 1971 United Nations Convention on Psychotropic Substances. wikipedia.orgwikidoc.org This treaty aims to control the use of psychoactive drugs through international cooperation, limiting their use to scientific and medical purposes. wikipedia.orgwikidoc.orgunodc.org Signatory nations are obligated to prohibit all use of Schedule I substances except for scientific and very limited medical purposes in government-controlled or specifically approved establishments. wikipedia.org

    The primary impact of this dual national and international classification is the creation of a restrictive environment for research. It necessitates a rigorous and lengthy approval process, which can deter or delay scientific inquiry into the substance's properties and potential therapeutic applications. theregreview.org Despite these challenges, the framework does not constitute an absolute ban on research; rather, it establishes a tightly controlled system through which legitimate scientific investigation can occur. usdoj.govmedicalnewstoday.com

    Table 1: Legal Classification of N,N-Dimethyltryptamine

    Jurisdiction/TreatyClassificationKey Implications for Research
    United States (Controlled Substances Act)Schedule IHigh potential for abuse, no accepted medical use, and lack of accepted safety. titangroupdea.comcaliforniaprimerecovery.com Research is permitted only under a specific DEA registration and FDA-approved protocol. usdoj.gov
    United Nations (Convention on Psychotropic Substances, 1971)Schedule ISubstances present a serious risk to public health, with therapeutic value considered doubtful or nil. wikidoc.org Use is restricted to scientific and very limited medical purposes by authorized persons in approved establishments. wikipedia.org

    Navigating Research Permits and Compliance Requirements

    Academic researchers in the United States must navigate a multi-layered approval process involving federal agencies, primarily the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA).

    For any investigation involving human subjects, the researcher must also secure an Investigational New Drug (IND) authorization from the FDA. huschblackwell.comhealthcarelawinsights.comuic.edu The IND application is a substantial submission that must include:

    Preclinical Data: Information from animal pharmacology and toxicology studies to assess whether the product is reasonably safe for initial human testing. huschblackwell.comfda.gov

    Chemistry, Manufacturing, and Controls (CMC): Detailed information on the composition, manufacturer, stability, and controls used for producing the drug substance and product to ensure quality and consistency. fda.govprecisionformedicine.compremier-research.com

    Clinical Protocols: Detailed plans for the proposed clinical studies to evaluate whether subjects will be exposed to unnecessary risks. huschblackwell.comfda.gov

    Once an IND is submitted, the FDA has a 30-day period to review the application for safety before a clinical trial can commence. healthcarelawinsights.comnih.gov

    Upon receiving the necessary approvals, researchers must adhere to strict and ongoing compliance requirements. Procurement of Dimethyltryptamine fumarate must be executed using the official DEA Form 222. precisionformedicine.com The substance must be stored in a securely locked, substantially constructed cabinet with limited access to prevent diversion. usf.edu Meticulous records must be kept, including inventory logs that account for every milligram of the substance from receipt to disposal. titangroupdea.comusf.edu The DEA mandates a biennial inventory, though institutional best practices often require more frequent counts. nih.gov Finally, any unused substance must be disposed of through a licensed reverse distributor, a process documented by DEA Form 41. precisionformedicine.com Failure to comply with these regulations can result in severe consequences, including the revocation of registration, fines, and criminal proceedings. titangroupdea.com

    Table 2: Overview of U.S. Federal Requirements for DMT Fumarate Research

    Regulatory BodyRequirementPurpose
    Drug Enforcement Administration (DEA)Schedule I Researcher Registration (Form 225)To authorize the handling, storage, and use of a Schedule I substance for a specific, approved research protocol. usdoj.gov
    Food and Drug Administration (FDA)Investigational New Drug (IND) ApplicationTo authorize the use of an investigational drug in human clinical trials and ensure subject safety. uic.edufda.gov
    DEAProcurement, Security, and Record-KeepingTo maintain a "closed system" of distribution, prevent theft or diversion, and ensure full accountability for all controlled substances. titangroupdea.comhuschblackwell.comusf.edu

    Ethical Frameworks for Psychedelic Research in Preclinical Settings

    Beyond the legal and regulatory mandates, academic research with this compound must be grounded in robust ethical frameworks, particularly in the preclinical phase which often involves animal models. The foundational principles of biomedical research ethics, as articulated in documents like the Belmont Report, provide a crucial guide. maps.org These principles include beneficence, justice, and respect for persons, which are adapted for the preclinical context. nih.gov

    Beneficence and Non-maleficence: This dual principle requires that research is designed to maximize potential benefits while minimizing harm. nih.gov In preclinical research, this translates to ensuring animal welfare. The potential scientific knowledge to be gained must be significant and justify the use of animals. Study designs should incorporate the "3Rs" principle: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain valid data), and Refinement (modifying procedures to minimize pain and distress).

    Justice: This principle involves fairness in the selection of research subjects and the distribution of research benefits and burdens. nih.gov In the preclinical setting, this applies to the selection of appropriate animal models and research questions that have the potential to address significant health issues and benefit a broad population.

    Scientific Validity: A cornerstone of ethical research is that a study must be methodologically sound. oup.com A poorly designed study that cannot yield valid, interpretable results is inherently unethical because it exposes animals to risk without the possibility of producing valuable knowledge. oup.com In the United States, Institutional Animal Care and Use Committees (IACUCs) are tasked with reviewing all research protocols involving animals to ensure they meet rigorous scientific and ethical standards.

    Transparency: An emerging ethical commitment in psychedelic research is the principle of transparency. maps.org This involves a commitment to publishing all research findings, whether positive, negative, or inconclusive, to ensure the scientific community has a complete and unbiased evidence base. maps.org This prevents publication bias and ensures that the contributions and sacrifices of animal subjects are fully honored by contributing to collective knowledge.

    Table 3: Application of Ethical Principles in Preclinical Psychedelic Research

    Ethical PrincipleApplication in Preclinical Research with DMT Fumarate
    Beneficence / Non-maleficenceJustifying the research based on potential scientific value; ensuring animal welfare and minimizing pain and distress through rigorous protocol design. nih.gov
    JusticeUsing appropriate animal models to address relevant scientific and health questions that could benefit society. nih.gov
    Scientific ValidityEnsuring robust experimental design to yield meaningful and reproducible data, making the use of animal subjects ethically justifiable. oup.com
    TransparencyCommitting to the publication and dissemination of all study results to contribute to the scientific literature, regardless of the outcome. maps.org

    Future Directions and Research Implications for N,n Dimethyltryptamine Fumarate

    Further Elucidation of Endogenous Roles and Signaling Pathways of N,N-Dimethyltryptamine

    While historically known for its powerful psychoactive effects, the endogenous presence of N,N-Dimethyltryptamine in mammals, including humans, suggests it plays a role in normal physiology. nih.govnih.gov Future research is focused on moving beyond its characterization as a mere hallucinogen to understanding its function as a potential neurotransmitter or neuromodulator. nih.govfrontiersin.org

    One of the most promising avenues of investigation is its interaction with the sigma-1 receptor (Sig-1R). frontiersin.org The Sig-1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation by DMT has been shown to have potent neuroprotective effects against hypoxia and oxidative stress. frontiersin.orgthe-scientist.com Studies have demonstrated that DMT can increase the survival of human iPSC-derived cortical neurons and microglia-like cells under hypoxic conditions through Sig-1R activation. frontiersin.org This suggests an endogenous role for DMT in protecting the brain from injury. the-scientist.com

    The signaling cascade initiated by DMT binding to Sig-1R is complex. It is thought to involve the modulation of ion channels and the regulation of cellular stress responses. nih.govfrontiersin.org For instance, DMT can inhibit voltage-gated sodium channels, a hallmark action of Sig-1R ligands. researchgate.net Furthermore, DMT's interaction with Sig-1R may modulate inflammatory responses, as demonstrated by its ability to inhibit the production of pro-inflammatory cytokines and increase the secretion of the anti-inflammatory cytokine IL-10 in human monocyte-derived dendritic cells. plos.org

    Future research will likely focus on mapping the distribution of the enzyme responsible for DMT biosynthesis, indolethylamine-N-methyltransferase (INMT), within the brain to better understand where and when endogenous DMT is produced and released. frontiersin.org Elucidating the full spectrum of its signaling pathways, including its interactions with 5-HT receptors and trace amine-associated receptors (TAARs), will be crucial to fully comprehend its physiological and potential therapeutic roles. nih.govfrontiersin.org

    Table 1: Key Receptor Interactions of N,N-Dimethyltryptamine

    ReceptorPrimary FunctionImplication of DMT Interaction
    Sigma-1 (Sig-1R) Intracellular chaperone, neuroprotection, anti-inflammatoryNeuroprotective effects against hypoxia, modulation of immune responses. frontiersin.orgplos.org
    5-HT2A Serotonergic neurotransmission, perception, cognitionPrimary target for psychedelic effects, potential therapeutic target for depression. frontiersin.orgfrontlinegenomics.com
    Trace Amine-Associated Receptor (TAAR) NeuromodulationPotential role in the sensory and perceptual alterations induced by DMT. frontiersin.org
    5-HT1A, 5-HT2C Serotonergic neurotransmission, mood regulationMay contribute to the overall pharmacological profile and therapeutic effects of DMT. frontlinegenomics.comnih.gov

    Exploration of Novel Synthetic Derivatives and Structure-Activity Relationships

    The development of novel synthetic derivatives of DMT is a rapidly advancing area of research, aimed at optimizing its therapeutic properties while potentially reducing undesirable psychoactive effects. One key strategy involves the creation of deuterated analogs of DMT, which have been synthesized to prolong the half-life and decrease the clearance rate of the compound. rsc.orgrsc.orgresearchgate.net

    Beyond deuteration, medicinal chemistry efforts are exploring other modifications to the DMT scaffold. For instance, the development of N,N-dimethylisotryptamine (isoDMT) analogs, where the dimethylaminoethyl side chain is attached to the indole (B1671886) nitrogen rather than the C3 position, has yielded compounds with interesting pharmacological profiles. nih.govnih.gov Some isoDMT derivatives have shown comparable or even greater affinity for serotonin (B10506) receptors than their DMT counterparts. nih.gov

    Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the tryptamine (B22526) backbone influence receptor binding and functional activity. nih.govjneurosci.orgnih.govbiomolther.org These studies have shown that substitutions on the indole ring and modifications to the ethylamine (B1201723) side chain can significantly alter a compound's potency and selectivity for different serotonin receptor subtypes. nih.govbiomolther.org For example, fluorination of DMT analogs has been shown to attenuate their hallucinogenic potential. nih.gov The goal of these SAR studies is to identify a "psychoplastogenic pharmacophore" – the key structural features necessary for promoting neuronal growth and plasticity, which is believed to be a major contributor to the therapeutic effects of psychedelics. nih.gov

    Recent patent filings indicate active research into novel DMT derivatives that can act as prodrugs, releasing DMT or a related active metabolite upon administration. wipo.intgoogle.com This approach aims to improve the pharmacokinetic properties of DMT, making it more suitable for clinical use. wipo.intgoogle.com

    Table 2: Examples of N,N-Dimethyltryptamine Derivatives and Their Research Focus

    Derivative ClassExampleResearch Focus
    Deuterated Analogs d-DMTProlonging half-life and reducing clearance rate. rsc.orgrsc.orgresearchgate.net
    Isotryptamines isoDMTExploring alternative scaffolds with potentially improved properties. nih.govnih.gov
    Ring-Substituted Analogs 5-MeO-DMT, 6-F-DMTModulating hallucinogenic potential and receptor selectivity. nih.gov
    Prodrugs Compounds of formula (I)Improving pharmacokinetic properties for therapeutic applications. wipo.intgoogle.com

    Comparative Pharmacology with Other Serotonergic Psychedelics

    Understanding the pharmacological similarities and differences between DMT and other classic serotonergic psychedelics, such as lysergic acid diethylamide (LSD) and psilocybin, is essential for defining their unique therapeutic potentials. technologynetworks.comnih.gov While all three compounds are agonists at the 5-HT2A receptor, which is considered the primary target for their psychedelic effects, they exhibit distinct receptor binding profiles and pharmacokinetics. frontlinegenomics.comnih.govbiorxiv.org

    DMT, for instance, has a very rapid onset and short duration of action, whereas the effects of LSD can last for many hours. technologynetworks.comtechnologynetworks.commit.edu This difference is largely due to their metabolic stability and receptor binding kinetics. In terms of receptor affinity, while all have high affinity for the 5-HT2A receptor, they differ in their affinities for other serotonin receptor subtypes, as well as for other receptor systems like dopamine (B1211576) and adrenergic receptors. frontlinegenomics.combiorxiv.org For example, LSD displays a more complex polypharmacology, with significant affinity for dopamine receptors, which is not as prominent with DMT and psilocybin. frontlinegenomics.combiorxiv.org

    Recent meta-analyses have begun to quantify these differences, showing, for example, that LSD induces significantly more inositol (B14025) phosphate (B84403) formation at the 5-HT2A receptor than DMT and psilocin (the active metabolite of psilocybin). biorxiv.org These pharmacological nuances likely contribute to the distinct subjective experiences and potential therapeutic applications of each compound. Future research will need to conduct more head-to-head comparative studies to delineate the specific clinical advantages of each psychedelic for different psychiatric conditions. nih.gov

    Table 3: Comparative Pharmacological Properties of Classic Psychedelics

    PropertyN,N-Dimethyltryptamine (DMT)Lysergic Acid Diethylamide (LSD)Psilocybin
    Primary Target 5-HT2A Receptor Agonist frontlinegenomics.com5-HT2A Receptor Agonist frontlinegenomics.com5-HT2A Receptor Agonist (via psilocin) technologynetworks.com
    Duration of Action Short (minutes) technologynetworks.comLong (hours) technologynetworks.comModerate (hours)
    Receptor Binding Profile High affinity for 5-HT2A; also binds to other 5-HT subtypes and Sig-1R. frontlinegenomics.comBroad, with high affinity for multiple 5-HT, dopamine, and adrenergic receptors. frontlinegenomics.combiorxiv.orgHigh affinity for 5-HT2A; also binds to other 5-HT subtypes. frontlinegenomics.com
    Clinical Research Focus Depression, Addiction technologynetworks.comDepression, Anxiety, Cluster Headaches technologynetworks.comDepression, Anxiety, Addiction technologynetworks.com

    Integration with Emerging Neurobiological Paradigms

    Research on DMT is increasingly being integrated with cutting-edge neurobiological theories to explain its profound effects on consciousness and its therapeutic potential. Two prominent paradigms in this context are network neuroscience and predictive coding. elifesciences.orgpnas.orgoup.combiorxiv.org

    Neuroimaging studies using fMRI have shown that DMT dramatically alters brain connectivity. technologynetworks.commit.edupnas.org Specifically, it leads to a state of "global hyperconnectivity," where brain networks that are normally distinct become more interconnected. pnas.org This is accompanied by a collapse of the brain's hierarchical organization and a reduction in the integrity of resting-state networks. mit.edupnas.orgoup.combiorxiv.org These findings support the "anarchic brain" or "REBUS" (Relaxed Beliefs Under Psychedelics) model, which posits that psychedelics reduce the top-down control exerted by high-level brain networks, allowing for a more flexible and less constrained pattern of brain activity. oup.com

    The predictive coding framework offers a complementary perspective, suggesting that the brain constantly generates models to predict sensory input. elifesciences.orgbiorxiv.orgwikipedia.org Psychedelics like DMT are thought to disrupt this process by weakening the influence of prior beliefs and predictions, leading to a state where bottom-up sensory information is given more weight. elifesciences.org This is consistent with the observation that DMT induces spatio-temporal dynamics in the brain that are similar to those elicited by actual visual stimulation, even when participants' eyes are closed. elifesciences.org Future research will likely use computational modeling to further test these theories and to understand how the changes in brain dynamics induced by DMT relate to its therapeutic effects. biorxiv.orgnih.gov

    Q & A

    Q. How should a dose-response study for intravenous Dimethyltryptamine fumarate (DMT) in humans be designed to ensure scientific rigor?

    • Methodological Answer : A robust design includes a randomized, double-blind, placebo-controlled protocol with ascending doses (e.g., 0.05–0.4 mg/kg) administered intravenously. Treatments should be separated by ≥1 week to minimize carryover effects. Key parameters include blood pressure, heart rate, neuroendocrine markers (e.g., cortisol, prolactin), and validated subjective effect scales like the Hallucinogen Rating Scale (HRS). Placebo controls are critical to distinguish pharmacological effects from expectancy biases .

    Q. What physiological parameters are essential to monitor during DMT fumarate administration in human trials?

    • Methodological Answer : Immediate cardiovascular metrics (blood pressure, heart rate), autonomic measures (pupil diameter, rectal temperature), and neuroendocrine markers (β-endorphin, corticotropin, cortisol) should be tracked due to their rapid onset (peak at 2 minutes) and dose-dependent responses. Continuous monitoring for 30 minutes post-administration captures the full pharmacokinetic profile .

    Q. What safety protocols are recommended for clinical studies involving DMT fumarate?

    • Methodological Answer : Use experienced hallucinogen users to mitigate acute psychological risks. Pre-screening for psychiatric comorbidities and cardiovascular health is mandatory. Emergency protocols for anxiety or hypertensive crises should be in place. Safety data from Strassman et al. (1994) support supervised administration in controlled settings with post-dose debriefings .

    Advanced Research Questions

    Q. How can researchers reconcile discrepancies between subjective experiences and physiological data in DMT studies?

    • Methodological Answer : Apply multivariate analysis to HRS data (e.g., principal component analysis or clinical clustering) to identify latent factors (e.g., "somaesthetic" vs. "visual" effects). Compare these clusters with physiological time courses. For example, subjective "loss of control" peaks earlier than cortisol elevations, suggesting distinct mechanisms. Cross-validate findings using animal models targeting serotonin receptors (e.g., 5-HT2A) .

    Q. What structural characterization methods are critical for analyzing DMT fumarate and its analogs?

    • Methodological Answer : Single-crystal X-ray diffraction is essential for determining salt formation (e.g., protonated DMT paired with deprotonated fumarate). Compare bond angles/distances to related compounds (e.g., psilocybin) to infer stability and bioavailability. Slow evaporation of aqueous solutions yields high-purity crystals for analysis .

    Q. How does prior hallucinogen exposure influence responses to DMT fumarate, and how should this be addressed statistically?

    • Methodological Answer : Stratify subjects by prior drug exposure (e.g., ≥5 vs. ≤2 MDMA uses) and include covariates in regression models. For example, reduced pupil dilation in experienced users suggests tolerance mechanisms. Adjust for confounding variables (e.g., age, baseline serotonin levels) using ANCOVA or mixed-effects models .

    Q. What strategies optimize the integration of qualitative and quantitative data in psychedelic research?

    • Methodological Answer : Triangulate HRS scores with timed biological samples (e.g., blood draws at 2, 5, 10 minutes). Use mixed-methods frameworks: qualitative interviews post-session enrich quantitative HRS scores, while pharmacokinetic modeling links plasma DMT levels to subjective effect durations .

    Methodological Considerations

    • Data Contradictions : Address outliers by re-examining dose linearity (e.g., growth hormone responses plateau across doses, unlike cortisol) .
    • Ethical Compliance : Follow GDPR and institutional review board (IRB) standards for human data, including explicit consent for hallucinogen studies and anonymization of sensitive subjective reports .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.